molecular formula C9H8N2O3 B12868569 2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid

2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid

Cat. No.: B12868569
M. Wt: 192.17 g/mol
InChI Key: WDPRRUDXNJNBOK-UHFFFAOYSA-N
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Description

2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are commonly used in pharmaceutical research. This compound, in particular, has shown potential in various scientific applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods to synthesize 2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid involves the use of acetic acid as an electrolyte under electrochemical conditions. This method is advantageous as it results in a cleaner reaction pattern with minimal impurity formation, does not require a metal catalyst, and has high atom economy. The reaction is carried out at room temperature, and the total conversion is observed in 6 hours .

Industrial Production Methods

The industrial production of this compound can be scaled up from the laboratory method mentioned above. The electrochemical method is robust and scalable, making it suitable for industrial applications. The use of acetic acid as an electrolyte eliminates the need for additional supporting electrolytes, simplifying the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: tert-Butyl hydrogen peroxide in the presence of acetic acid as an additive.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various nucleophiles can be used for substitution reactions under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with biological receptors due to its structural similarity to nucleic bases like adenine and guanine. This allows it to bind to and modulate the activity of various enzymes and proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

2-(2-amino-1,3-benzoxazol-4-yl)acetic acid

InChI

InChI=1S/C9H8N2O3/c10-9-11-8-5(4-7(12)13)2-1-3-6(8)14-9/h1-3H,4H2,(H2,10,11)(H,12,13)

InChI Key

WDPRRUDXNJNBOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)N)CC(=O)O

Origin of Product

United States

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